

# Navigating the Chemical Landscape of "FMK-9a": A Tale of Two Molecules

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## Compound of Interest

Compound Name: FMK 9a

Cat. No.: B607489

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The designation "FMK-9a" presents a point of ambiguity within the scientific literature, referring to two distinct small molecules with different chemical structures and mechanisms of action. This guide provides a comprehensive overview of both entities: a peptidomimetic covalent inhibitor of Autophagy-Related 4B Cysteine Peptidase (ATG4B), and a novel inhibitor of ferroptosis that functions by disrupting the NCOA4-FTH1 protein-protein interaction. This document aims to clarify the chemical and biological properties of each, presenting detailed experimental protocols and quantitative data to aid in their scientific evaluation and potential therapeutic development.

## Part 1: The ATG4B Inhibitor FMK-9a

The compound most accurately described as FMK-9a is a potent, peptidomimetic, and irreversible inhibitor of ATG4B, a key cysteine protease in the autophagy pathway. It features a fluoromethylketone (FMK) warhead that forms a covalent bond with the catalytic cysteine residue of its target.

## Chemical Structure and Properties of ATG4B Inhibitor FMK-9a

Chemical Structure:

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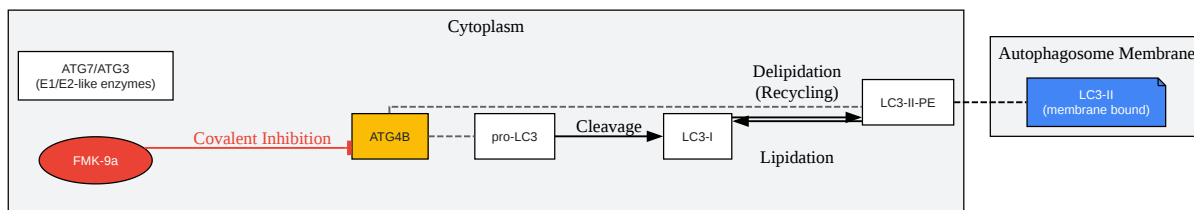
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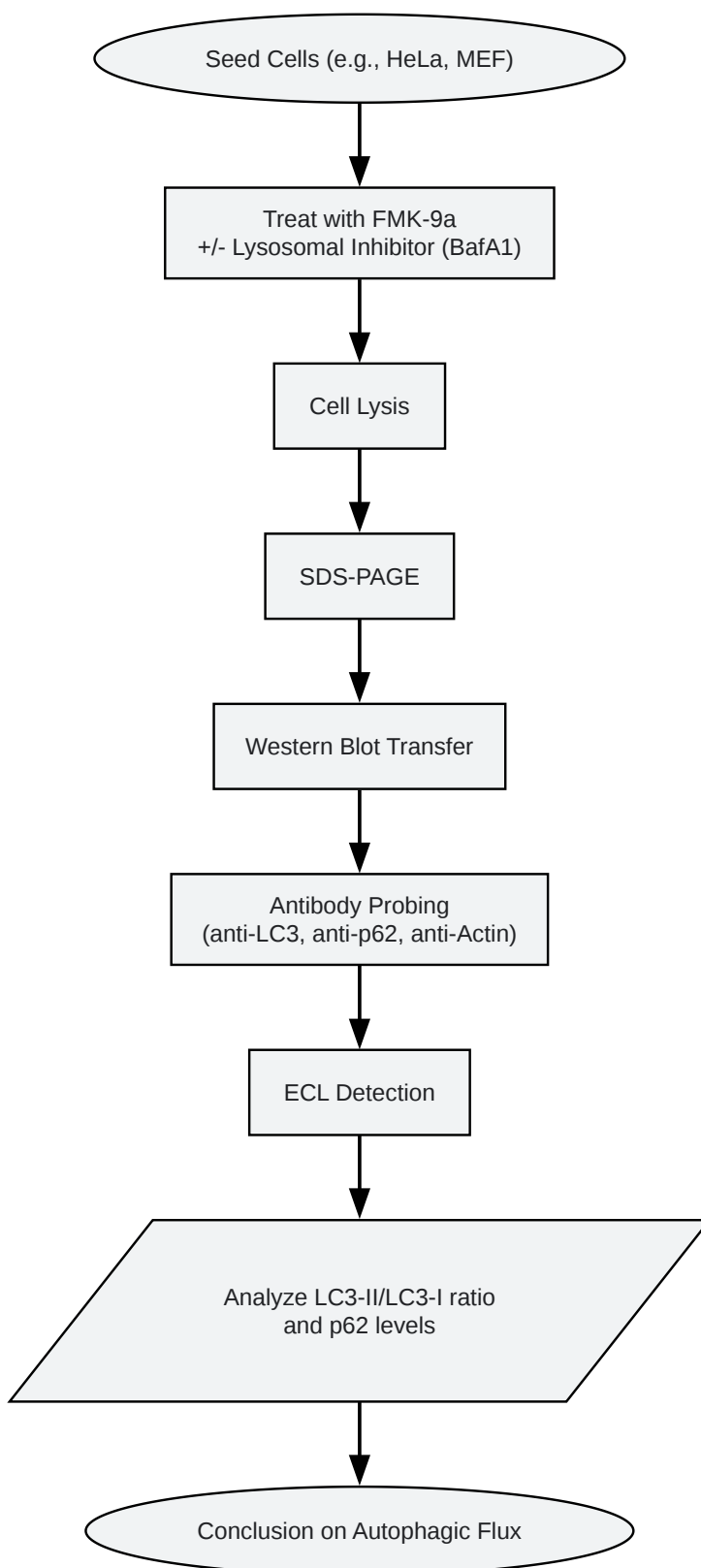
Table 1: Physicochemical and Pharmacokinetic Properties of ATG4B Inhibitor FMK-9a

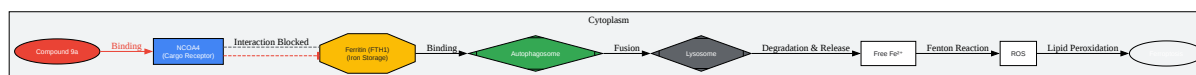
Property	Value	Reference
IUPAC Name	N-[(1S)-1-Benzyl-2-[(3-fluoro-2-oxo-propyl)amino]-2-oxo-ethyl]naphthalene-1-carboxamide	[1]
CAS Number	1955550-51-2	[1]
Molecular Formula	C23H21FN2O3	[1]
Molecular Weight	392.43 g/mol	[1]
IC50 (ATG4B, TR-FRET assay)	80 nM	[2]
IC50 (ATG4B, in cells)	260 nM	[3]
IC50 (Cathepsin B)	200 nM	[2]
IC50 (Calpain)	96 nM	[2]
Solubility (LYSA)	41 µg/mL	[2]
Human Liver Microsome Clearance	13.9 mL/kg/min	[2]
Mouse Liver Microsome Clearance	70 mL/kg/min	[2]

## Signaling Pathway of ATG4B in Autophagy

ATG4B plays a dual role in the processing of ATG8 family proteins (like LC3), which is essential for autophagosome formation. It first cleaves the pro-form of LC3 to expose a C-terminal glycine (LC3-I). This form is then conjugated to phosphatidylethanolamine (PE) to form LC3-II, which is inserted into the growing autophagosome membrane. ATG4B also deconjugates LC3-II from the membrane, recycling LC3 and aiding in autophagosome maturation and fusion with the lysosome. FMK-9a irreversibly inhibits both the cleavage and deconjugation activities of ATG4B by covalently binding to its catalytic Cys74 residue.







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Email: [info@benchchem.com](mailto:info@benchchem.com)